(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-Amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-Amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Brand Name:
Vulcanchem
CAS No.:
12769-03-8
VCID:
VC0084251
InChI:
InChI=1S/C34H59N7O12/c1-16(2)8-21(29(48)36-20(13-42)11-26(44)45)37-32(51)24(12-27(46)47)40-31(50)22(9-17(3)4)38-30(49)23(10-18(5)6)39-33(52)25(14-43)41-34-28(35)19(7)15-53-34/h13,16-25,28,34,41,43H,8-12,14-15,35H2,1-7H3,(H,36,48)(H,37,51)(H,38,49)(H,39,52)(H,40,50)(H,44,45)(H,46,47)/t19-,20-,21-,22-,23-,24-,25-,28-,34?/m0/s1
SMILES:
CC1COC(C1N)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C=O
Molecular Formula:
C34H59N7O12
Molecular Weight:
757.9 g/mol
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-Amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
CAS No.: 12769-03-8
Main Products
VCID: VC0084251
Molecular Formula: C34H59N7O12
Molecular Weight: 757.9 g/mol
CAS No. | 12769-03-8 |
---|---|
Product Name | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-Amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Molecular Formula | C34H59N7O12 |
Molecular Weight | 757.9 g/mol |
IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C34H59N7O12/c1-16(2)8-21(29(48)36-20(13-42)11-26(44)45)37-32(51)24(12-27(46)47)40-31(50)22(9-17(3)4)38-30(49)23(10-18(5)6)39-33(52)25(14-43)41-34-28(35)19(7)15-53-34/h13,16-25,28,34,41,43H,8-12,14-15,35H2,1-7H3,(H,36,48)(H,37,51)(H,38,49)(H,39,52)(H,40,50)(H,44,45)(H,46,47)/t19-,20-,21-,22-,23-,24-,25-,28-,34?/m0/s1 |
Standard InChIKey | VOXUHHVRGZXUKP-CQHRWYTRSA-N |
Isomeric SMILES | C[C@H]1COC([C@H]1N)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C=O |
SMILES | CC1COC(C1N)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C=O |
Canonical SMILES | CC1COC(C1N)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C=O |
Sequence | SLLDLD |
PubChem Compound | 444778 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume